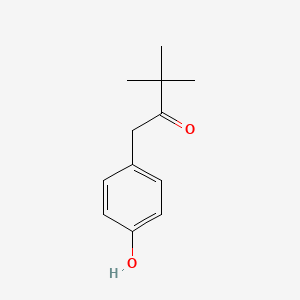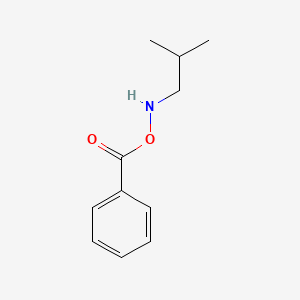
1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one is an organic compound characterized by a hydroxyphenyl group attached to a butanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with isobutyryl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzophenone.
Reduction: Formation of 1-(4-hydroxyphenyl)-3,3-dimethylbutanol.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations that contribute to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2R)-2-O-E-Feruloyl-1-(4-hydroxyphenyl)butane-1,2-diol
- (1S)-2-O-Z-Feruloyl-1-(4-hydroxyphenyl)ethane-1,2-diol
Comparison
1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one is unique due to its specific structural features, such as the presence of a dimethylbutanone moiety. This distinguishes it from similar compounds that may have different substituents or structural configurations. The unique structure of this compound contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-(4-hydroxyphenyl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)11(14)8-9-4-6-10(13)7-5-9/h4-7,13H,8H2,1-3H3 |
InChI-Schlüssel |
IVTIVKAOWFOUCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)


![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)

![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)





